6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a six-membered dihydropyridazinone core. Key structural features include:
- A phenyl group at position 6 of the pyridazinone ring.
- A benzyl substituent at position 2, modified with a trifluoromethyl group at the meta position of the benzene ring.
Pyridazinones are heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
6-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)15-8-4-5-13(11-15)12-23-17(24)10-9-16(22-23)14-6-2-1-3-7-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNDTERUWNPTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the reaction of phenylhydrazine with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products:
Oxidation: Pyridazinone N-oxides.
Reduction: Dihydropyridazinone derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation.
Pathways Involved: It affects various signaling pathways related to inflammation, pain, and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The 2-benzyl group with trifluoromethyl distinguishes this compound from analogs. For example:
- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h from ) feature halides or alkyl groups at position 2.
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () replaces the dihydropyridazinone core with a pyridine ring and incorporates a methoxy group, altering electronic properties and solubility .
Table 1: Substituent Effects on Physicochemical Properties
Core Structure Modifications
- 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one () retains the dihydropyridazinone core but substitutes position 6 with an aminophenyl group.
- 6-(2,3-Dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one () replaces the phenyl group with a dihydroindenyl system, altering ring planarity and electronic distribution .
Biological Activity
6-Phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dihydropyridazinone core substituted with phenyl and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine and thiadiazole have shown promising results against various cancer cell lines.
- Mechanism of Action
- In Vitro Studies
Data Table: Biological Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | TBD | Apoptosis induction |
| Thiadiazole Derivative 4b | PC3 | 12.5 | Caspase activation |
| Thiadiazole Derivative 4c | MCF7 | 10.0 | Caspase activation |
Case Study 1: Apoptosis Induction
In a study focusing on the apoptosis-inducing properties of similar compounds, researchers found that the introduction of trifluoromethyl groups significantly enhanced the cytotoxic effect on MCF7 cells. The study employed MTT assays to quantify cell viability and confirmed apoptosis through flow cytometry analysis.
Case Study 2: Structure-Activity Relationship (SAR)
A series of derivatives based on the dihydropyridazinone scaffold were synthesized to evaluate their biological activity. The presence of electron-withdrawing groups like trifluoromethyl was correlated with increased potency against various cancer cell lines. This relationship underscores the importance of molecular modifications in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
